molecular formula C17H15F3O2 B1327501 3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone CAS No. 898775-00-3

3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone

Cat. No. B1327501
CAS RN: 898775-00-3
M. Wt: 308.29 g/mol
InChI Key: SWYHIMUQQNATTC-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone is a compound that can be associated with various synthetic pathways and chemical reactions. It is structurally related to several compounds that have been synthesized and studied for their chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including arylation, esterification, and cyclization reactions. For instance, a compound structurally similar to the one can be synthesized from 3-methoxyphenyl trifluoromethyl ketone, which upon further reactions, such as hydrolysis and treatment with polyphosphoric acid, leads to complex structures like indeno[1,2-b]furandione . Another related synthesis pathway involves the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, resulting in multiple arylation products .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone has been elucidated using various spectroscopic techniques. X-ray diffraction has been used to determine the crystal structure of related compounds, revealing details such as space groups and cell dimensions . Additionally, density functional theory has been employed to examine the structural, spectral, and electronic properties of related compounds, providing insights into their optimized structural parameters and topological properties .

Chemical Reactions Analysis

The chemical reactivity of related compounds involves various transformations. Acidic hydrolysis and cyclization reactions have been used to convert related precursors into compounds like 3-fluoro-4-hydroxycoumarin . Additionally, the synthesis of derivatives through reactions with piperazine and subsequent deacetylation has been reported, leading to products with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone have been characterized using a range of techniques. Spectroscopic methods such as IR, NMR, and mass spectrometry have been used to confirm the chemical structures of synthesized compounds . Furthermore, computational methods have provided insights into the electronic properties, such as bandgap energies and electrophilic site strengths, in various solvent atmospheres . The antimicrobial activity of some derivatives has also been evaluated, indicating potential pharmaceutical applications .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Steroid Compounds : The synthesis of steroid compounds and related substances, such as analogs of doisynolic acid not containing a B ring, utilizes compounds similar to 3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone. This process involves reactions between different phenylpropiophenones and cyclohexanedione or other reagents, demonstrating its versatility in steroid synthesis (Nazarov & Zavyalov, 1956).

  • Pharmacologic Activity Derivatives : Derivatives of phenylpropiophenones have been studied for their pharmacological activities, particularly as analgesics. The synthesis of these derivatives is a part of research on analgesic compounds (Occelli, Fontanella, Diena, & Schiatti, 1985).

Photoactivation and Chemical Biology

  • Photoactivation in Chemical Biology : A study demonstrates the photoactivation of similar compounds in the presence of phenolic reaction partners. This suggests a strategy for developing "cleaner" diazirines for applications in chemical biology, highlighting the compound's role in photochemistry (Raimer & Lindel, 2013).

Fluorescence and Sensing Applications

  • Fluorescent Probes for Sensing : Compounds with structural similarities to 3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone have been used in developing fluorescent probes for sensing metal cations and pH changes. These fluorophores show high sensitivity and selectivity, demonstrating the compound's potential in sensor development (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Antitumor and Tubulin Targeting

  • Antitumor Agents Targeting Tubulin : Studies on the structure-activity relationships of phenylazetidinones, including derivatives of methoxyphenyl compounds, have led to the discovery of potent antiproliferative compounds targeting tubulin. These compounds have shown promising results in breast cancer cells and other cancer lines, highlighting their potential in cancer therapy (Greene et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid has been found to improve hepatic lipid metabolism via GPR41 .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Future research could focus on the synthesis of new derivatives, studying their biological activity, and developing formulations for improved bioavailability .

properties

IUPAC Name

3-(3-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c1-22-15-4-2-3-12(11-15)5-10-16(21)13-6-8-14(9-7-13)17(18,19)20/h2-4,6-9,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYHIMUQQNATTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644241
Record name 3-(3-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone

CAS RN

898775-00-3
Record name 3-(3-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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